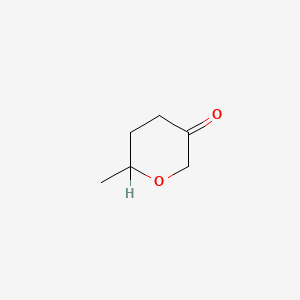![molecular formula C5H11ClN2O B6269116 rac-N-[(1R,2R)-2-aminocyclopropyl]acetamide hydrochloride, trans CAS No. 1955556-77-0](/img/no-structure.png)
rac-N-[(1R,2R)-2-aminocyclopropyl]acetamide hydrochloride, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-N-[(1R,2R)-2-aminocyclopropyl]acetamide hydrochloride, trans (rac-NAC) is a cyclic derivative of the amino acid alanine. It is a white powder that is soluble in water and has a molecular weight of 217.64 g/mol. Rac-NAC is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) and is used in the treatment of inflammation and pain. Rac-NAC has been studied extensively and has been found to be effective in reducing inflammation and pain in laboratory animals.
Mécanisme D'action
Rac-NAC works by inhibiting the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are molecules that are involved in inflammation and pain. By blocking the activity of COX-2, Rac-NAC reduces the production of prostaglandins and thus reduces inflammation and pain.
Biochemical and Physiological Effects
Rac-NAC has been found to reduce inflammation and pain in laboratory animals. It has also been found to reduce the production of pro-inflammatory cytokines, which are molecules that are involved in inflammation. In addition, Rac-NAC has been found to reduce the production of nitric oxide, which is a molecule involved in the regulation of blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
Rac-NAC is a potent inhibitor of COX-2 and is thus effective in reducing inflammation and pain in laboratory animals. However, it is important to note that the effects of Rac-NAC on humans are not yet known. In addition, Rac-NAC has been found to be toxic to certain cell types, which can limit its use in laboratory experiments.
Orientations Futures
Rac-NAC has potential for use in the treatment of a variety of conditions, including inflammation, pain, and cancer. Further research is needed to determine the safety and efficacy of Rac-NAC in humans. In addition, further research is needed to determine the optimal dose and route of administration of Rac-NAC. Finally, further research is needed to determine the mechanism of action of Rac-NAC in order to develop more effective and safer drugs.
Méthodes De Synthèse
Rac-NAC can be synthesized by the reaction of 1-amino-2-chlorocyclopropane with acetic anhydride in the presence of sodium acetate. The reaction is carried out under anhydrous conditions at room temperature. After the reaction is complete, the product is isolated by precipitation with ethanol. The product can then be purified by recrystallization from ethanol.
Applications De Recherche Scientifique
Rac-NAC has been extensively studied in laboratory animals and has been found to be effective in reducing inflammation and pain. It has been used in the treatment of arthritis, inflammation of the gastrointestinal tract, and inflammation of the respiratory tract. Rac-NAC has also been studied in combination with other drugs to treat cancer and has been found to be effective in reducing the growth of certain types of tumors.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-N-[(1R,2R)-2-aminocyclopropyl]acetamide hydrochloride, trans involves the conversion of a starting material into the final product through a series of chemical reactions.", "Starting Materials": [ "Cyclopropane carboxylic acid", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Ammonium chloride", "Sodium nitrite", "Sodium sulfite", "Sodium bicarbonate", "Acetic acid", "Acetic anhydride", "Ethanol", "Sodium borohydride", "Acetone", "Hydrogen chloride gas", "Sodium cyanoborohydride", "N,N-Dimethylformamide", "Triethylamine", "Chloroacetyl chloride", "Sodium chloride", "Water" ], "Reaction": [ "Cyclopropane carboxylic acid is reacted with methanol and sodium hydroxide to form methyl cyclopropane carboxylate.", "Methyl cyclopropane carboxylate is reacted with hydrochloric acid and ammonium chloride to form methyl cyclopropane carboxamide.", "Methyl cyclopropane carboxamide is reacted with sodium nitrite and sodium sulfite to form the diazonium salt.", "The diazonium salt is reacted with sodium bicarbonate to form the corresponding phenol.", "The phenol is reacted with acetic anhydride and ethanol to form the corresponding acetate.", "The acetate is reduced with sodium borohydride to form the corresponding alcohol.", "The alcohol is reacted with acetone and hydrogen chloride gas to form the corresponding hydrochloride salt.", "The hydrochloride salt is reacted with sodium cyanoborohydride and N,N-dimethylformamide to form the corresponding amine.", "The amine is reacted with triethylamine and chloroacetyl chloride to form the corresponding acetyl chloride.", "The acetyl chloride is reacted with sodium chloride and water to form the final product, rac-N-[(1R,2R)-2-aminocyclopropyl]acetamide hydrochloride, trans." ] } | |
Numéro CAS |
1955556-77-0 |
Formule moléculaire |
C5H11ClN2O |
Poids moléculaire |
150.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



